molecular formula C22H19ClN4O2 B15008128 N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B15008128
M. Wt: 406.9 g/mol
InChI Key: BJYYJEPONUTAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazole ring, a chlorophenyl group, and a dimethylphenoxy acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the dimethylphenoxy acetamide moiety through an acylation reaction. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, potentially inhibiting metalloprotein enzymes. The chlorophenyl group may contribute to the compound’s ability to disrupt cellular membranes or interfere with signal transduction pathways. The dimethylphenoxy acetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide: shares structural similarities with other benzotriazole derivatives, such as:

Uniqueness

The unique combination of the benzotriazole ring, chlorophenyl group, and dimethylphenoxy acetamide moiety in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-14-6-9-21(15(2)10-14)29-13-22(28)24-17-7-8-19-20(12-17)26-27(25-19)18-5-3-4-16(23)11-18/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

BJYYJEPONUTAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.